2-Methylhex-5-ene-2-sulfinyl chloride

Catalog No.
S13785058
CAS No.
M.F
C7H13ClOS
M. Wt
180.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylhex-5-ene-2-sulfinyl chloride

Product Name

2-Methylhex-5-ene-2-sulfinyl chloride

IUPAC Name

2-methylhex-5-ene-2-sulfinyl chloride

Molecular Formula

C7H13ClOS

Molecular Weight

180.70 g/mol

InChI

InChI=1S/C7H13ClOS/c1-4-5-6-7(2,3)10(8)9/h4H,1,5-6H2,2-3H3

InChI Key

LZCPCZMHNIUFPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=C)S(=O)Cl

2-Methylhex-5-ene-2-sulfinyl chloride is an organosulfur compound characterized by the presence of a sulfinyl chloride functional group attached to a branched alkene structure. Its molecular formula is C7H13ClOSC_7H_{13}ClOS and it has a molecular weight of approximately 180.70 g/mol. The compound is notable for its reactivity due to the sulfinyl chloride group, which can participate in various chemical transformations, making it a valuable intermediate in organic synthesis.

The reactivity of 2-Methylhex-5-ene-2-sulfinyl chloride is largely influenced by the sulfinyl chloride functional group, which can undergo several types of reactions:

  • Nucleophilic Substitution: The sulfinyl chloride can react with nucleophiles, leading to the formation of sulfinamides or other derivatives.
  • Elimination Reactions: Under certain conditions, it may undergo elimination reactions to form alkenes or other unsaturated compounds.
  • Addition Reactions: The double bond in the alkene can participate in electrophilic addition reactions, allowing for further functionalization.

These reactions make 2-Methylhex-5-ene-2-sulfinyl chloride a versatile building block in synthetic organic chemistry.

Synthesis of 2-Methylhex-5-ene-2-sulfinyl chloride can be achieved through several methods:

  • Direct Chlorination: Starting from 2-Methylhex-5-ene, chlorination using thionyl chloride or sulfur dichloride can introduce the sulfinyl chloride group.
    RCH CH CH 3 SOCl 2RCH SOCl CH CH 3 \text{RCH CH CH 3 SOCl 2}\rightarrow \text{RCH SOCl CH CH 3 }
  • Post-Synthetic Modification: It may also be synthesized via post-synthetic modification of related sulfonyl compounds, utilizing chlorination agents to introduce the sulfinyl chloride functionality.
  • Functionalization of Alkenes: The alkene moiety can be functionalized through various electrophilic additions followed by chlorination to yield the desired sulfinyl chloride.

2-Methylhex-5-ene-2-sulfinyl chloride has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals.
  • Material Science: It may be used in the development of novel materials with specific properties due to its reactive functional groups.

Several compounds share structural similarities with 2-Methylhex-5-ene-2-sulfinyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methanesulfonyl ChlorideCH3SO2ClCH_3SO_2ClSimplest organosulfur compound; widely used in synthesis.
3-Methylbutan-1-sulfonyl ChlorideC5H11ClOSC_5H_{11}ClOSSimilar branched structure; used in similar applications.
4-Methylpentan-2-sulfonyl ChlorideC6H13ClOSC_6H_{13}ClOSSlightly different branching; exhibits similar reactivity.

Uniqueness

What sets 2-Methylhex-5-ene-2-sulfinyl chloride apart from these compounds is its specific alkene configuration and branching pattern, which may influence its reactivity and potential applications in organic synthesis differently than its analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

180.0375639 g/mol

Monoisotopic Mass

180.0375639 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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